molecular formula C13H21NO B1489552 [4-Methyl-2-(3-methylbutoxy)phenyl]methanamine CAS No. 1249299-60-2

[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine

Cat. No. B1489552
CAS RN: 1249299-60-2
M. Wt: 207.31 g/mol
InChI Key: OAXPDISZKUUXSN-UHFFFAOYSA-N
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Description

[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine, also known as Venlafaxine, is a chemical compound that is widely used in the pharmaceutical industry as an antidepressant. Venlafaxine belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is used to treat major depressive disorder, anxiety, and panic disorder.

Scientific Research Applications

Photocytotoxic Properties and Cellular Imaging

Research by Basu et al. (2014) and Basu et al. (2015) explored the use of Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives in the context of cellular imaging and photocytotoxicity. These complexes exhibited significant photocytotoxicity under red light, indicating their potential in targeted cancer therapies. They were also able to interact favorably with DNA and induce apoptosis in various cell lines, showcasing their utility in cellular imaging and phototherapeutic applications (Basu et al., 2014; Basu et al., 2015).

Synthesis of Complex Compounds

Younas et al. (2014) demonstrated the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a compound obtained through a 1,3-dipolar cycloaddition reaction. This compound's structure was established via NMR spectroscopy and elemental analysis, contributing to the development of new synthetic methods in organic chemistry (Younas et al., 2014).

Catalytic Applications

Roffe et al. (2016) and Karabuğa et al. (2015) investigated the use of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives in catalysis. These compounds underwent C–H bond activation to form palladacycles, showcasing their potential in catalytic applications. The research indicated good activity and selectivity in these applications, contributing to the field of catalysis and organometallic chemistry (Roffe et al., 2016; Karabuğa et al., 2015).

Synthesis of Dihydro-1H-indene-1-methanamines

Zhou et al. (2013) presented an efficient method for synthesizing 2, 3-dihydro-1H-indene-1-methanamines, highlighting the development of new synthetic strategies in organic chemistry. This method offered advantages in terms of mild conditions and reduced pollution (Zhou et al., 2013).

Schiff Base Compounds

Shimoga et al. (2018) and Sesigur et al. (2012) explored the synthesis and properties of Schiff base compounds. These studies contributed to the understanding of the chemical and surface properties of Schiff bases, which are important in materials science and organic synthesis (Shimoga et al., 2018; Sesigur et al., 2012).

properties

IUPAC Name

[4-methyl-2-(3-methylbutoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)6-7-15-13-8-11(3)4-5-12(13)9-14/h4-5,8,10H,6-7,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXPDISZKUUXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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